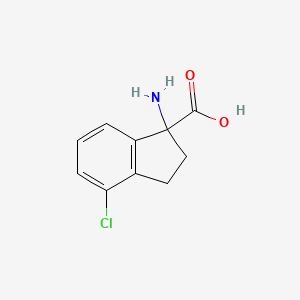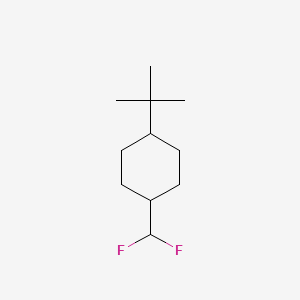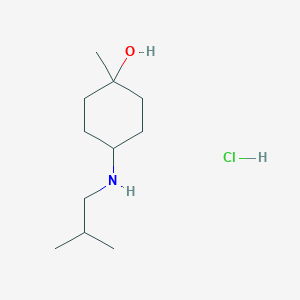![molecular formula C14H19NO2 B13051163 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene is an organic compound with the molecular formula C14H19NO2 It is characterized by a nitro group attached to a benzene ring, which is further substituted with a 4-ethylcyclohexyl group
Métodos De Preparación
The synthesis of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene typically involves the nitration of 4-[(1S,4R)-4-ethylcyclohexyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent side reactions and ensure high yield.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purity of the final product can be enhanced through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Oxidation: The ethyl group on the cyclohexyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and various acids and bases. Major products formed from these reactions include 1-amino-4-[(1S,4R)-4-ethylcyclohexyl]benzene and 1-nitro-4-[(1S,4R)-4-carboxycyclohexyl]benzene.
Aplicaciones Científicas De Investigación
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various derivatives and functionalized compounds, which can be used in further chemical studies and applications.
Biology: The compound can be used in the study of nitroaromatic compounds’ effects on biological systems, including their potential toxicity and metabolic pathways.
Medicine: Research into nitroaromatic compounds often explores their potential as pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: The compound may be used in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group influences the reactivity of the benzene ring by withdrawing electron density, making the ring less reactive towards electrophiles.
Molecular targets and pathways involved in its biological effects may include interactions with enzymes and proteins that metabolize nitroaromatic compounds, leading to the formation of reactive intermediates that can affect cellular functions.
Comparación Con Compuestos Similares
Similar compounds to 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene include other nitroaromatic compounds with different substituents on the benzene ring or cyclohexyl group. Examples include:
- 1-Nitro-4-[(1S,4R)-4-methylcyclohexyl]benzene
- 1-Nitro-4-[(1S,4R)-4-isopropylcyclohexyl]benzene
- 1-Nitro-4-[(1S,4R)-4-tert-butylcyclohexyl]benzene
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(4-ethylcyclohexyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3 |
Clave InChI |
UMUPFEXIOPFFLT-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)




![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)

![Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13051113.png)






